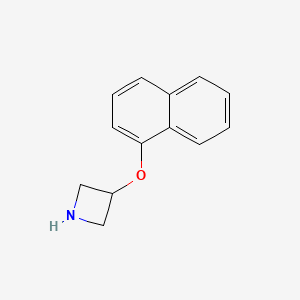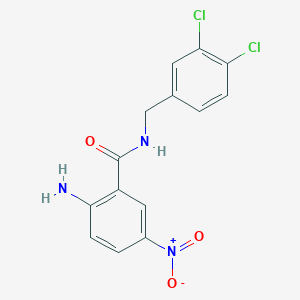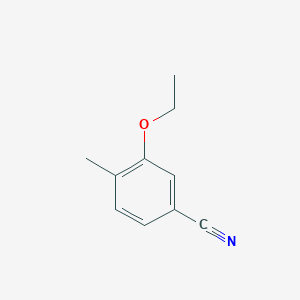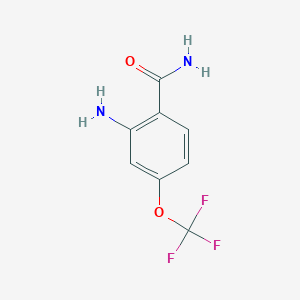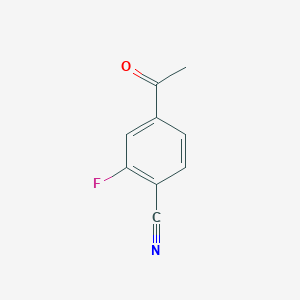
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The compound is also known by other names such as “2- [4- (trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” and "2- (4- (Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid" .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) . The Canonical SMILES string is C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.8 , indicating its relative lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 46.5 Ų , and it has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 246.05037863 g/mol .Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) used LC-MS/MS to investigate the degradation processes of nitisinone, a related compound, under various conditions. They found that nitisinone's stability increases with the pH of the solution, revealing two major degradation products with considerable stability. This research contributes to a better understanding of the compound's properties, potentially affecting its medical application Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.
Cinnamic Acid Derivatives as Anticancer Agents
De, Baltas, and Bedos-Belval (2011) reviewed the anticancer potentials of cinnamic acid derivatives, emphasizing the importance of the phenyl acrylic acid functionality in medicinal research. Their review highlights the synthetic antitumor agents derived from cinnamic acid, providing insights into developing new anticancer compounds De, Baltas, & Bedos-Belval, 2011.
Trifluoromethanesulfonic Acid in Organic Synthesis
Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid in organic synthesis over the past decade. Their review covers its application in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, highlighting its efficiency and experimental simplicity in generating new organic compounds Kazakova & Vasilyev, 2017.
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental fate and degradation pathways of these substances. Their findings highlight the potential for microbial processes to mitigate the persistence and toxicity of these chemicals in the environment Liu & Avendaño, 2013.
Phosphonic Acid: Preparation and Applications
Sevrain et al. (2017) provided an extensive review of phosphonic acids, detailing their synthesis, applications, and role in various fields, including medicinal chemistry. This review underscores the versatility of phosphonic acids in developing new materials and drugs Sevrain, Berchel, Couthon, & Jaffrès, 2017.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOCNQIQCLRHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




